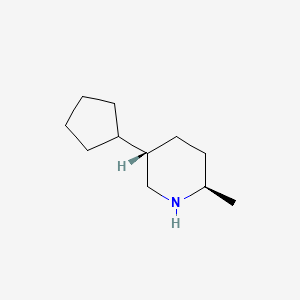

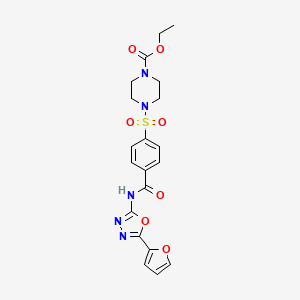

(2R,5S)-5-Cyclopentyl-2-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a psychostimulant drug that has been studied for its potential use in treating various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Iminosugars

The stereoselective synthesis of piperidine derivatives, including (2R,5S)-5-cyclopentyl-2-methylpiperidine, is a key area of research. Moriyama et al. (2009) and Furukubo et al. (2004) have developed methods for the stereoselective synthesis of 2,3,6-trihydroxylated 5S-piperidine derivatives, which are valuable for creating complex organic compounds. These methods involve electrochemical oxidation for converting N-protected piperidines and OsO4 oxidation for dihydroxylation processes (Moriyama et al., 2009) (Furukubo et al., 2004).

Chemical Synthesis and Conformational Analysis

Research by Herdeis and Heller (1997) focuses on the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, starting from S-glutamic acid and involving the chemoselective methylenation of the amide carbonyl group. This work contributes to the broader understanding of chemical synthesis involving methylpiperidine derivatives (Herdeis & Heller, 1997). McGregor et al. (2018) conducted a study on the formation constants and conformational analysis of carbamates in aqueous solutions of 2-methylpiperidine, providing insights into the physical chemistry of methylpiperidine derivatives (Mcgregor et al., 2018).

Synthesis of Novel Ligands

Alvarez-Ibarra et al. (2010) researched the synthesis of novel chiral ligands based on l-pipecolinic acid (homoproline), showcasing the use of 2-methylpiperidine derivatives in the development of asymmetric catalysis (Alvarez-Ibarra et al., 2010). Vanover et al. (2006) explored the pharmacological properties of a compound containing a 1-methylpiperidin-4-yl group, although the specific mention of (2R,5S)-5-cyclopentyl-2-methylpiperidine is not explicit in this context (Vanover et al., 2006).

Propiedades

IUPAC Name |

(2R,5S)-5-cyclopentyl-2-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPFSZCYHPLMEF-MWLCHTKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-Cyclopentyl-2-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)

![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)

![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)

![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)

![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)

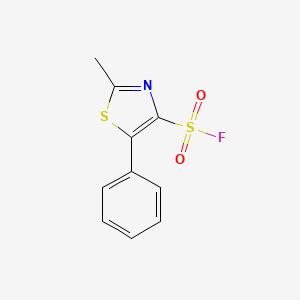

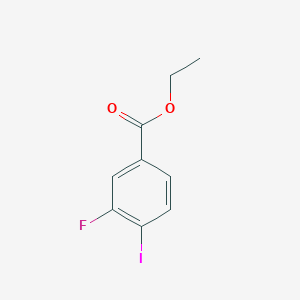

![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)

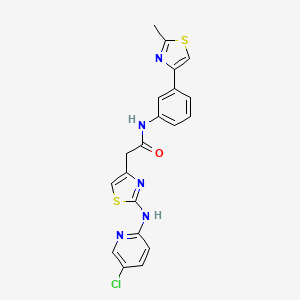

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)